ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a tetrazole moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Tetrazole Moiety: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.
Thiophene Ring Construction: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reactions: The phenyl and tetrazole groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones .
Scientific Research Applications
Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate: Similar structure but lacks the ethyl group.
Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate.
Uniqueness
Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate is unique due to its combination of a thiophene ring, a tetrazole moiety, and a phenyl group, which confer specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological activity, particularly focusing on its antibacterial properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions. The initial steps include the formation of the tetrazole ring and subsequent coupling reactions to form the final product. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Synthesis Overview
- Formation of Tetrazole : The tetrazole moiety is synthesized through a reaction involving sodium azide and appropriate phenolic precursors.
- Coupling Reaction : The ethyl thiophene carboxylate is coupled with the tetrazole derivative under basic conditions.
- Purification : The final product is purified using column chromatography.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/mL) |
---|---|---|
Escherichia coli | 15 ± 2 | 50 |
Staphylococcus aureus | 13 ± 2 | 50 |
Pseudomonas aeruginosa | 10 ± 2 | 50 |
The results indicate that the compound exhibits a dose-dependent antibacterial effect, with higher concentrations leading to larger zones of inhibition.
The mechanism by which this compound exerts its antibacterial effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, leading to leakage of cellular contents.
Case Studies
A study conducted by Siddiqa et al. (2020) evaluated various synthesized thiophene derivatives, including this compound), against multiple bacterial strains. The study reported that this compound demonstrated superior antibacterial activity compared to standard antibiotics like Oxytetracycline .
Another research effort focused on the structure–activity relationship (SAR) of similar compounds, revealing that modifications in the phenoxy and tetrazole groups significantly influenced biological activity. These findings suggest that further structural optimization could enhance efficacy .
Properties
Molecular Formula |
C22H19N5O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[[2-[4-(tetrazol-1-yl)phenoxy]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19N5O4S/c1-2-30-22(29)20-18(15-6-4-3-5-7-15)13-32-21(20)24-19(28)12-31-17-10-8-16(9-11-17)27-14-23-25-26-27/h3-11,13-14H,2,12H2,1H3,(H,24,28) |
InChI Key |
NAOCKEBQGBSMLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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